5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for their potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that use commercially available and cost-effective reagents. The process typically includes steps such as protection and deprotection of functional groups, cyclization reactions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its antiviral, antibacterial, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to modulate σ-receptors, inhibit β-secretase-1 (BACE-1), and interact with cytochrome enzymes . These interactions can lead to various biological effects, such as antiviral and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(Tert-Butoxycarbonyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyrazine-3-Carboxylic Acid
- 5-(Cyclopropylmethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyrazine-3-Carboxylic Acid
Uniqueness
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific cyclopropylmethyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other triazolopyrazine derivatives and may contribute to its unique pharmacological properties .
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-4-oxo-6,7-dihydrotriazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N4O3/c15-9-8-7(10(16)17)11-12-14(8)4-3-13(9)5-6-1-2-6/h6H,1-5H2,(H,16,17) |
InChI Key |
BSIQDCQEIQAJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN3C(=C(N=N3)C(=O)O)C2=O |
Origin of Product |
United States |
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